molecular formula C16H12F6O2S B15245363 Bis[3-trifluoro methylbenzyl]sulfone

Bis[3-trifluoro methylbenzyl]sulfone

Cat. No.: B15245363
M. Wt: 382.3 g/mol
InChI Key: GIPSRLDPJPURHH-UHFFFAOYSA-N
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Description

Bis[3-trifluoro methylbenzyl]sulfone is an organosulfur compound characterized by the presence of two trifluoromethylbenzyl groups attached to a sulfone functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-trifluoro methylbenzyl]sulfone typically involves the reaction of 3-trifluoromethylbenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the sulfone compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[3-trifluoro methylbenzyl]sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce sulfides .

Scientific Research Applications

Bis[3-trifluoro methylbenzyl]sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[3-trifluoro methylbenzyl]sulfone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-trifluoro methylbenzyl]sulfone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C16H12F6O2S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H12F6O2S/c17-15(18,19)13-5-1-3-11(7-13)9-25(23,24)10-12-4-2-6-14(8-12)16(20,21)22/h1-8H,9-10H2

InChI Key

GIPSRLDPJPURHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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